REACTION_CXSMILES
|
Cl[CH:2]([C:7]([CH3:9])=O)[C:3]([O:5][CH3:6])=[O:4].[C:10]([NH2:18])(=[S:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>CCO>[CH3:9][C:7]1[N:18]=[C:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[S:17][C:2]=1[C:3]([O:5][CH3:6])=[O:4]
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Name
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|
Quantity
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1.86 g
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Type
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reactant
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Smiles
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ClC(C(=O)OC)C(=O)C
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Name
|
|
Quantity
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1.7 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=S)N
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Name
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|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CCO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was evaporated to dryness
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Type
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CUSTOM
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Details
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the resulting oil was purified by flash chromatography
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Name
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|
Type
|
product
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Smiles
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CC=1N=C(SC1C(=O)OC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.21 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 41.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |